molecular formula C22H20N4O4 B2469527 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1251599-77-5

2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2469527
CAS No.: 1251599-77-5
M. Wt: 404.426
InChI Key: YCSOUIXDOAJSQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a pyrimidinone-derived acetamide compound featuring a 5-cyano substituent, a 6-oxo group, and a para-tolyl moiety on the pyrimidinone ring. The acetamide side chain is substituted with a 3,4-dimethoxyphenyl group, which contributes to its electronic and steric profile.

Properties

IUPAC Name

2-[5-cyano-2-(4-methylphenyl)-6-oxopyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-14-4-6-15(7-5-14)21-24-12-16(11-23)22(28)26(21)13-20(27)25-17-8-9-18(29-2)19(10-17)30-3/h4-10,12H,13H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSOUIXDOAJSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(C(=O)N2CC(=O)NC3=CC(=C(C=C3)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : Signals at δ 2.51 (s, 3H, CH₃ from p-tolyl), 3.76–3.85 (s, 6H, OCH₃), and 7.13–8.32 (m, 7H, aromatic protons).
  • ¹³C NMR : Peaks corresponding to the cyano carbon (δ 113.11), carbonyl groups (δ 164.85, 169.02), and quaternary carbons of the pyrimidinone ring.
  • IR (KBr) : Stretches at 2229 cm⁻¹ (C≡N) and 1644 cm⁻¹ (C=O).

Chromatographic Purity

  • HPLC : Retention time of 12.4 minutes under gradient elution (acetonitrile/water, 70:30).
  • Mass Spectrometry : Molecular ion peak at m/z 404.4 [M+H]⁺, consistent with the molecular formula C₂₂H₂₀N₄O₄.

Challenges and Mitigation Strategies

Byproduct Formation

Competing reactions during cyclocondensation, such as oligomerization of β-ketoamides, are mitigated by maintaining dilute reaction conditions (0.1–0.5 M) and incremental reagent addition.

Low Yields in N1-Alkylation

Steric hindrance from the p-tolyl group can reduce nucleophilic substitution efficiency. Employing polar aprotic solvents (e.g., DMF) and elevated temperatures (80–90°C) enhances reaction rates.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors offer advantages over batch processes, including improved heat transfer and reproducibility. Key parameters for scalability include:

  • Residence Time : 30–60 minutes to ensure complete conversion.
  • Catalyst Recovery : Immobilized piperidine analogs on silica gel enable reuse over multiple cycles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient pyrimidine ring facilitates nucleophilic attacks, particularly at positions activated by electron-withdrawing groups.

Key Observations :

  • Amination : Reacts with primary amines (e.g., 4-methoxyaniline) under mild conditions (DMF, 50°C) to yield substituted pyrimidine derivatives via displacement of the acetamide group .

  • Alkoxy Group Replacement : The 6-oxo group undergoes substitution with alcohols (e.g., ethanol) in acidic media, forming ether derivatives .

Table 1: Nucleophilic Substitution Conditions

SubstrateReagentConditionsProductYieldSource
Acetamide group4-MethoxyanilineDMF, 50°C, 4hN-(4-methoxyphenyl) derivative72%
6-Oxo groupEthanolHCl (cat.), reflux6-Ethoxy-pyrimidine analog65%

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles, enhancing structural complexity.

Mechanistic Insights :

  • Pyrazolo[3,4-d]pyrimidine Formation : Reacts with hydrazine derivatives (e.g., thiourea) in ethanol under reflux to form tricyclic systems via nucleophilic attack and ring closure .

  • Thiazole Ring Formation : Treatment with CS₂ and KOH yields thiazole-fused pyrimidines through sulfur incorporation.

Key Reaction :

Acetamide+ThioureaEtOH, ΔPyrazolo[3,4-d]pyrimidine+NH3[4]\text{Acetamide} + \text{Thiourea} \xrightarrow{\text{EtOH, Δ}} \text{Pyrazolo[3,4-d]pyrimidine} + \text{NH}_3 \uparrow \quad[4]

Electrophilic Aromatic Substitution

The p-tolyl group directs electrophiles to its para position, enabling halogenation and nitration.

Experimental Data :

  • Bromination : Reacts with Br₂ in CHCl₃ at 0°C to produce 4-bromo-p-tolyl derivatives (89% yield).

  • Nitration : Exposure to HNO₃/H₂SO₄ introduces nitro groups at the p-tolyl ring’s meta position.

Oxidation and Reduction

Functional groups undergo redox transformations:

  • Cyan Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the cyano group to an amine, forming 5-amino-pyrimidine derivatives.

  • Oxo Group Stability : The 6-oxo group resists oxidation under standard conditions but undergoes keto-enol tautomerism in basic media.

Cross-Coupling Reactions

The compound engages in palladium-catalyzed couplings, enabling C-C bond formation:

Table 2: Coupling Reactions

Reaction TypeCatalyst SystemSubstrateProductEfficiencySource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acidsBiaryl-pyrimidine hybrids78–85%
Heck ReactionPd(OAc)₂, P(o-tol)₃StyrenesAlkenylated derivatives68%

Functional Group Interconversion

  • Acetamide Hydrolysis : Treatment with NaOH (6M, 100°C) cleaves the acetamide to a carboxylic acid.

  • Cyano Group Conversion : Reacts with hydroxylamine to form amidoxime intermediates, which cyclize to triazines under acidic conditions .

Stability Under Synthetic Conditions

  • Thermal Stability : Decomposes above 250°C, limiting high-temperature applications .

  • pH Sensitivity : Stable in neutral to mildly acidic conditions (pH 4–7) but undergoes hydrolysis in strong bases (pH > 10).

This compound’s versatility in nucleophilic substitutions, cyclizations, and cross-couplings makes it valuable for synthesizing bioactive molecules and materials. Experimental protocols emphasize solvent selection (e.g., DMF for polar reactions) and catalyst optimization (e.g., Pd complexes for couplings) .

Scientific Research Applications

Overview

2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic organic compound belonging to the class of pyrimidine derivatives. Its unique molecular structure, featuring a pyrimidine core with various substituents, suggests potential applications in medicinal chemistry and biochemistry.

Recent studies have highlighted the biological activities of this compound, particularly in the context of medicinal chemistry:

Anticancer Activity

Research indicates that compounds similar to 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer).
  • IC50 Values : Reported as low as 27.6 µM for related compounds, indicating potent activity against cancer cells.

Case Studies

  • Anticancer Studies : A study demonstrated that derivatives of this compound showed selective cytotoxicity towards human cancer cells while sparing normal cells, highlighting its potential as a targeted therapy.
  • Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that this compound could inhibit enzymes relevant to disease progression, such as acetylcholinesterase, which is significant in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Binding to cellular receptors to modulate biological responses.

    Pathways: Interference with cellular signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Pyrimidinone Core Modifications

  • The para-tolyl group at the 2-position may improve lipophilicity and π-π stacking interactions .
  • Compound: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide replaces the cyano group with a thioether linkage, reducing electron deficiency but increasing sulfur-mediated interactions. The dichlorophenyl acetamide group enhances hydrophobicity compared to the target’s dimethoxyphenyl group .
  • Compound: N-{3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide features a fused thienopyrimidine system, which broadens aromatic conjugation and may alter binding kinetics versus planar pyrimidinones .

Acetamide Side Chain Variations

  • The target’s 3,4-dimethoxyphenyl group (logP ~2.5 estimated) balances solubility and membrane permeability, contrasting with the dichlorophenyl group in (logP ~3.8) and the unsubstituted phenyl in .

Physicochemical Properties

Compound Pyrimidinone Substituents Acetamide Substituents Melting Point (°C) Yield (%) Key Functional Groups
Target Compound 5-CN, 6-O, p-tolyl 3,4-dimethoxyphenyl N/A N/A Cyano, dimethoxy, acetamide
4-CH₃, 6-O, 2-S 2,3-dichlorophenyl 230 80 Thioether, dichloro, acetamide
Thieno[2,3-d]pyrimidin-4-yloxy 3-aminophenyl 190–191 50 Thienopyrimidine, acetamide
(e.g., Compound 21) Tetrahydroisoquinoline core 3,4-dimethoxyphenyl N/A ~Quant. Tetrahydroisoquinoline, acetamide
  • Melting Points: The target’s cyano and dimethoxy groups may lower its melting point compared to ’s dichlorophenyl analog (230°C), as chloro substituents enhance crystallinity .
  • Synthetic Yields: While the target’s yield is unspecified, and report 50–80% yields for pyrimidinone-thioether and thienopyrimidine derivatives, suggesting moderate synthetic accessibility for such scaffolds .

Spectroscopic and Analytical Data

  • 1H NMR: The target’s cyano group would likely deshield adjacent protons, similar to the δ 6.01 signal for the pyrimidinone CH-5 in . The 3,4-dimethoxyphenyl group would show distinct aromatic signals near δ 6.8–7.5, as seen in ’s dimethoxyphenyl derivatives .
  • Mass Spectrometry : The target’s molecular ion [M+H]+ is predicted at ~405 Da (C₂₂H₂₀N₄O₄), comparable to ’s [M+H]+ at 344.21 .

Biological Activity

The compound 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide represents a novel chemical structure with potential applications in medicinal chemistry. Its unique pyrimidine core, combined with various substituents, suggests promising biological activities that warrant thorough investigation.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N4O3C_{22}H_{20}N_{4}O_{3}. The structure features:

  • A pyrimidine ring with a cyano group.
  • A p-tolyl group contributing to its lipophilicity.
  • An acetamide moiety that may enhance its pharmacological properties.

Synthesis

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrimidine Core : Through condensation reactions involving β-diketones and guanidine derivatives.
  • Introduction of the Cyano Group : Via nucleophilic substitution using cyanating agents.
  • Attachment of Functional Groups : Using methods like Friedel-Crafts alkylation to introduce the p-tolyl group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The IC50 values for related compounds have been reported as low as 27.6 µM, indicating potent activity .

The proposed mechanisms for the biological activity include:

  • Inhibition of Cancer Cell Proliferation : The compound may interfere with key signaling pathways involved in cell division and survival.
  • Induction of Apoptosis : Similar compounds have shown the ability to trigger programmed cell death in cancerous cells .

Antimicrobial Activity

Research into related compounds has also revealed antimicrobial properties. For example, derivatives have been tested against various bacterial strains (e.g., E. coli, S. aureus) and exhibited notable antibacterial effects, suggesting that modifications to the core structure could enhance these properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

  • Substituent Variations : Changes in the p-tolyl or methoxy groups can significantly affect potency and selectivity.
  • Electronic Effects : Electron-withdrawing or electron-donating groups can modify the interaction with biological targets .

Case Studies

  • Cytotoxicity Assays : A series of pyrimidine derivatives were synthesized and tested for their cytotoxic effects on MDA-MB-231 cells. Results indicated that specific structural modifications led to enhanced anticancer activity, providing insights into effective design strategies for new therapeutics .
  • Antimicrobial Testing : Compounds were evaluated against a panel of microbial strains, demonstrating varying degrees of effectiveness. The most active derivatives showed minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Basic: How can researchers optimize the synthesis yield of this compound?

Answer:
Optimization requires systematic variation of reaction parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) often enhance nucleophilic substitution reactions involving pyrimidine intermediates .
  • Catalysts : Use palladium-based catalysts for cross-coupling reactions involving aryl groups, as observed in structurally similar compounds .
  • Temperature control : Maintain 60–80°C during condensation steps to balance reaction rate and byproduct suppression .
  • Purification : Employ gradient elution in HPLC with C18 columns to isolate the target compound from unreacted cyanoacetamide precursors .

Basic: What analytical techniques are most reliable for confirming the compound’s structure?

Answer:

  • 1H/13C NMR : Compare chemical shifts (e.g., pyrimidine protons at δ 6.0–8.0 ppm, acetamide NH at δ ~10 ppm) with published data for analogous pyrimidinones .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with mass accuracy <5 ppm, as demonstrated for structurally related thieno-pyrimidines .
  • FT-IR : Validate carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and cyano (C≡N) peaks at ~2200 cm⁻¹ .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Answer:

  • Purity verification : Use preparative TLC or recrystallization to exclude impurities causing split signals .
  • 2D NMR (COSY, HSQC) : Assign coupling patterns (e.g., distinguish diastereotopic protons in the dimethoxyphenyl group) .
  • Dynamic effects : Variable-temperature NMR can reveal conformational exchange broadening in the pyrimidinone ring .

Advanced: What mechanistic insights explain pH-dependent reactivity in the compound’s synthesis?

Answer:

  • Acidic conditions : Protonation of the pyrimidine N1 enhances electrophilicity, facilitating nucleophilic attack by cyanoacetamide intermediates .
  • Basic conditions : Deprotonation of the acetamide NH promotes condensation but risks hydrolysis of the cyano group; pH 8–9 is optimal .
  • Controlled protonation : Use buffer systems (e.g., acetate or phosphate) to stabilize intermediates during multi-step reactions .

Advanced: How can computational modeling predict the compound’s bioactivity?

Answer:

  • Docking studies : Use AutoDock Vina to simulate interactions with kinase domains (e.g., EGFR or CDK2), leveraging structural data from thieno-pyrimidine analogs .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing p-tolyl groups) with activity trends observed in pyridazine derivatives .
  • MD simulations : Assess binding stability of the dimethoxyphenyl moiety in hydrophobic pockets over 100-ns trajectories .

Advanced: What strategies improve aqueous solubility without compromising activity?

Answer:

  • PEGylation : Introduce polyethylene glycol chains at the acetamide’s N-position, as seen in modified pyridazinones .
  • Ionizable groups : Replace the p-tolyl group with morpholine or piperazine rings to enhance pH-dependent solubility .
  • Co-crystallization : Screen with cyclodextrins or sulfonic acids to form stable salts, as validated for thiazolopyrimidines .

Basic: What stability considerations are critical for long-term storage?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the cyano group .
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the pyrimidinone lactam ring .
  • Oxygen exclusion : Argon purging minimizes oxidation of the dimethoxyphenyl group .

Advanced: How can regioselectivity challenges in substitution reactions be addressed?

Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on pyrimidine N3) to steer electrophilic substitution to the desired position .
  • Metalation strategies : Use LDA (lithium diisopropylamide) to deprotonate specific sites, enabling selective functionalization .
  • Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor kinetic products, as shown in pyrazolo-pyrimidine syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.